1,1,3-Trichloroacetone
Overview
Description
1,1,3-Trichloroacetone is a chemical compound that is not directly mentioned in the provided papers, but its related compounds and synthesis methods are discussed. The papers focus on various halogenated acetones and their applications in organic synthesis, particularly in the preparation of azoles, amino alcohols, cyclic peptides, and other complex organic molecules.
Synthesis Analysis
The synthesis of halogenated acetones and their derivatives is a topic of interest in several papers. For instance, the synthesis of 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and its derivatives is reported, which are used for the regiospecific preparation of azoles . Another paper describes the synthesis of 4-vinyl-5,6-dihydro-1,3-oxazines, which are precursors to 1,3-amino alcohols, through palladium-catalyzed cyclization of trichloroacetimidates . Additionally, 1,3-dichloroacetone is synthesized from the oxidation of 1,3-dichloro-2-propanol, which could be related to the synthesis of 1,1,3-trichloroacetone .
Molecular Structure Analysis
The molecular structure of 1,1,3-trichloroacetone is not directly analyzed in the provided papers. However, the structure of related compounds, such as 1,3-dichloroacetone, is implied in the context of their synthesis and reactivity. The presence of halogen atoms in these molecules is crucial for their reactivity and the formation of more complex structures .
Chemical Reactions Analysis
Several papers discuss the chemical reactions involving halogenated acetones. For example, 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one is used in the cyclocondensation with hydroxylamine and hydrazines to prepare azoles . The use of 1,3-dichloroacetone to link peptide chains via an SN2 reaction is another example of the chemical reactivity of such compounds . The electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone is also an example of a chemical reaction that could be relevant to the synthesis of 1,1,3-trichloroacetone .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,1,3-trichloroacetone are not directly reported in the papers. However, the properties of similar compounds, such as 1,3-dichloroacetone, can be inferred to have high reactivity due to the presence of halogen atoms, which makes them suitable for various synthetic applications . The stability and reactivity of these compounds under different conditions are crucial for their use in organic synthesis .
Scientific Research Applications
Electrooxidation Process
1,1,3-Trichloroacetone plays a role in the electrooxidation of halohydrins. The electrooxidation of 1,3-dichloro-2-propanol to 1,3-dichloroacetone, using a double redox system of Ru(VIII)/Ru(IV) and [Cl+]/Cl−, results in 1,1,3-trichloroacetone under specific conditions. This indicates its potential application in chemical synthesis and industrial processes (Torii et al., 1990).
Mutagenicity Studies
1,1,3-Trichloroacetone has been studied for its genotoxicity in mammalian cells. In vitro assays have shown that it induces structural chromosomal aberrations, highlighting its relevance in genetic and toxicological research (Blazak et al., 1988).
Solvent Interactions
Research on 1,1,3-Trichloroacetone includes studying its interactions with different solvents. This is crucial for understanding its behavior in various chemical environments, which is essential for laboratory practices and chemical analysis (Nestmann et al., 1985).
Chemical Analysis Techniques
1,1,3-Trichloroacetone is significant in the development of analytical methods. For instance, its determination in pharmaceuticals like folic acid has been achieved using capillary GC, demonstrating its utility in chemical analysis and quality control (Bao, 2005).
Electrochemical Chlorination Studies
It is also a product of the electrochemical chlorination of acetone, which is a process relevant to industrial chemistry and environmental studies (Malaev & Ilyushin, 1989).
Hydration Kinetics
The kinetics of the reversible hydration of 1,3-dichloroacetone, closely related to 1,1,3-trichloroacetone, have been studied, providing insights into reaction mechanisms in organic chemistry (Bell et al., 1968).
Synthesis Applications
1,1,3-Trichloroacetone finds application in the synthesis of complex organic compounds, such as coumarins and 2,3-dihydroquinazolin-4(1H)-ones, showcasing its utility in organic synthesis and drug development (Karimi-Jaberi & Zarei, 2013).
Peptide Research
In peptide research, 1,3-dichloroacetone, related to 1,1,3-trichloroacetone, has been used for synthesizing bicyclic peptides, indicating its role in advancing peptide chemistry (Lin et al., 2020).
Enzymatic Reactions
It is also relevant in studies of enzymatic processes, like the condensation of acetate to acetoacetate in liver extracts, emphasizing its importance in biochemistry and enzymology (Soodak & Lipmann, 1948).
Drug Discovery
The compound is involved in research related to drug discovery, particularly in the synthesis of agents with anticancer activity. This highlights its potential impact in medicinal chemistry (Ma et al., 2015).
Safety And Hazards
1,1,3-Trichloroacetone is poisonous by inhalation . It is corrosive and a lachrymator . When heated to decomposition, it emits toxic fumes of Cl . It is classified as a flammable liquid (Category 4), acute toxicity (Oral - Category 3, Inhalation - Category 1, Dermal - Category 3), skin corrosion (Category 1B), serious eye damage (Category 1), and short-term (acute) and long-term (chronic) aquatic hazard (Category 1) .
properties
IUPAC Name |
1,1,3-trichloropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWILTCXCTVMANU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021680 | |
Record name | 1,1,3-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-Trichloroacetone | |
CAS RN |
921-03-9 | |
Record name | 1,1,3-Trichloroacetone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=921-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3-Trichloroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,3-Trichloropropanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3-trichloroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1,3-TRICHLOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0B05BDRQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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